(2R)-3-amino-2-phenylpropan-1-ol hydrochloride
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Overview
Description
(2R)-3-amino-2-phenylpropan-1-ol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include an amino group, a phenyl ring, and a hydroxyl group, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-amino-2-phenylpropan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as benzaldehyde.
Reductive Amination: Benzaldehyde is subjected to reductive amination with an appropriate amine, such as ®-2-amino-1-propanol, in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of (2R)-3-amino-2-phenylpropan-1-ol.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to ensure high yield and purity.
Purification: Employing techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-amino-2-phenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such
Properties
IUPAC Name |
(2R)-3-amino-2-phenylpropan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVXPWXBBDMHNE-SBSPUUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CN)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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